Formaldoxime trimer hydrochloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

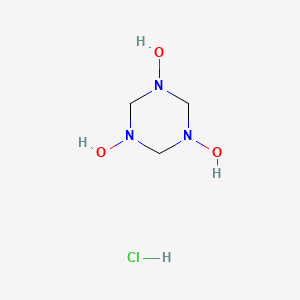

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1,3,5-trihydroxy-1,3,5-triazinane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O3.ClH/c7-4-1-5(8)3-6(9)2-4;/h7-9H,1-3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHJXINSVWQXEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CN(CN1O)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62479-72-5, 6286-29-9 | |

| Record name | Formaldoxime Trimer Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6286-29-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of formaldoxime trimer hydrochloride

An In-Depth Technical Guide to the Synthesis and Characterization of Formaldoxime Trimer Hydrochloride

Introduction: Unveiling a Versatile Synthetic Building Block

This compound, systematically known as 1,3,5-trihydroxy-hexahydro-1,3,5-triazine trihydrochloride, is a stable, solid cyclic trimer of the otherwise unstable formaldoxime monomer (H₂C=NOH).[1] While the monomeric form is a colorless liquid prone to polymerization, its trimeric hydrochloride salt offers a convenient and reliable reagent for various applications in organic synthesis.[1] The core structure is a hexahydro-1,3,5-triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms.[2] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering field-proven insights for researchers in synthetic chemistry and drug development. Its primary utility lies in its role as a precursor for the synthesis of isoxazolidines, which are heterocyclic compounds with diverse biological activities explored in medicinal chemistry.[3][4][5]

Section 1: Synthesis of this compound

Principle and Mechanism

The synthesis is a two-stage process. First, an oximation reaction occurs between formaldehyde and a hydroxylamine salt to generate the formaldoxime monomer.[1] Due to the inherent instability of the monomer, it readily undergoes an acid-catalyzed cyclotrimerization in aqueous solution to form the more stable 1,3,5-trihydroxy-hexahydro-1,3,5-triazine ring system. The equilibrium between the monomer and trimer is influenced by concentration, temperature, and pH.[6] Lower temperatures and higher concentrations favor the formation of the solid trimer, which can be isolated as its hydrochloride salt.[6]

The overall reaction can be depicted as follows:

Caption: Reaction pathway for this compound synthesis.

Experimental Protocol: High-Yield Synthesis

This protocol is an optimized method adapted from established procedures, designed to produce a high yield of the trimer free from inorganic salts.[6] The key innovation is the steam stripping of the volatile formaldoxime monomer from the reaction mixture, followed by its condensation and trimerization in a separate vessel.[6]

Materials and Reagents:

-

Hydroxylamine hydrochloride (NH₂OH·HCl) or Dihydroxylamine sulfate ((NH₂OH)₂·H₂SO₄)

-

Paraformaldehyde or Formaldehyde solution (37 wt. % in H₂O)

-

Ammonia gas (NH₃) or Sodium hydroxide (NaOH) for neutralization

-

Methanol

-

Deionized water

Step-by-Step Methodology:

-

Reaction Setup: Assemble a steam distillation apparatus. The reaction flask should be charged with an aqueous solution of the hydroxylamine salt.

-

Neutralization: Carefully neutralize the hydroxylamine salt solution. If using hydroxylamine hydrochloride, a base like sodium hydroxide is added. A preferred industrial method uses dihydroxylamine sulfate neutralized with ammonia gas, as the resulting ammonium sulfate is less volatile during steam stripping.[6] This step is critical as the pH affects the monomer-trimer equilibrium.[6]

-

Oximation: Slowly add the formaldehyde source to the neutralized hydroxylamine solution under constant stirring. An exothermic reaction will occur; maintain the temperature below 30°C using an ice bath to minimize side reactions.

-

Steam Stripping: Once the addition is complete, begin introducing steam into the reaction flask. The volatile formaldoxime monomer (BP 84-89°C) will co-distill with the water.[1][6]

-

Trimerization and Crystallization: Collect the distillate in a receiving flask cooled in an ice bath (0-5°C). As the concentration of the formaldoxime monomer in the distillate increases to 15-20 wt.%, the trimer hydrochloride will begin to precipitate as a white solid.[6] The low temperature and extended time favor more complete crystallization.[6]

-

Isolation: Isolate the crystalline product by vacuum filtration.

-

Washing and Drying: Wash the filter cake sequentially with cold deionized water to remove any remaining monomer and then with cold methanol to displace the water.[6] Dry the product under vacuum to yield the final this compound as a pure white powder.[6] The mother liquor, containing unprecipitated monomer, can be recycled into a subsequent synthesis run to maximize overall yield.[6]

Caption: Experimental workflow for the synthesis and purification.

Section 2: Physicochemical Properties

The key identifying properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Systematic Name | 1,3,5-Trihydroxy-hexahydro-1,3,5-triazine hydrochloride | [5][7] |

| CAS Number | 62479-72-5, 6286-29-9 | [5][7][8][9] |

| Molecular Formula | C₃H₉N₃O₃ · xHCl (often C₃H₁₀ClN₃O₃ for the monohydrochloride) | [7][9] |

| Molecular Weight | 135.12 g/mol (free base), 171.58 g/mol (monohydrochloride) | [5][7] |

| Appearance | White to yellow or cream crystalline powder | [5][9][10] |

| Melting Point | 127-129 °C | [5][10] |

| Solubility | Soluble in water. | - |

| Key Application | Reagent in the synthesis of isoxazolidines | [3][4] |

Section 3: Comprehensive Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the cyclic structure. However, it is crucial to note that the trimer can exist in equilibrium with its monomeric form in solution, particularly in solvents like CDCl₃ or DMSO-d₆.[11] The position of this equilibrium can affect the observed spectrum. For the stable trimer, the spectrum should be consistent with the C₃ symmetric hexahydro-1,3,5-triazine ring.

-

¹H NMR: The proton spectrum is expected to be simple due to the molecule's symmetry. A singlet should be observed for the six methylene protons (N-CH₂-N) of the triazine ring. The chemical shift of these protons in related N-substituted hexahydro-1,3,5-triazines typically appears around 3.0-4.0 ppm.[12][13][14] A broad singlet corresponding to the three N-OH protons would also be expected.

-

¹³C NMR: A single resonance is anticipated for the three equivalent methylene carbons (N-CH₂-N) of the ring.

Expected NMR Data (Trimer)

| Nucleus | Expected Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.5 - 4.5 | Singlet | -N-CH₂ -N- |

| ¹H | Broad | Singlet | N-OH |

| ¹³C | ~70 - 80 | - | -N-C H₂-N- |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the dried trimer hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube. D₂O is often preferred for hydrochloride salts.

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing can aid dissolution.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of the solid trimer is typically obtained using the KBr pellet method to avoid solvent-induced monomerization.[11]

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

|---|---|---|

| 3400 - 3200 | Broad, S | O-H stretching (from N-OH groups, hydrogen-bonded) |

| 2950 - 2850 | M | C-H stretching (methylene groups) |

| ~2700 - 2400 | Broad, M | N-H⁺ stretching (from hydrochloride salt) |

| 1470 - 1440 | M | C-H bending (scissoring) |

| 1150 - 1050 | S | C-N stretching |

| 1050 - 1000 | S | C-O stretching (from N-OH) |

Experimental Protocol: KBr Pellet Method

-

Grinding: In a dry agate mortar, thoroughly grind 1-2 mg of the this compound with ~150 mg of dry, spectroscopic grade KBr until a fine, homogeneous powder is formed.[11]

-

Pellet Formation: Transfer the powder to a pellet press die and apply pressure to form a transparent or translucent pellet.[11]

-

Data Acquisition: Obtain a background spectrum with an empty sample holder. Then, place the KBr pellet in the holder and acquire the sample spectrum over the 4000-400 cm⁻¹ range.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile salt. The analysis would likely be performed on the free base after in-source dissociation or by observing adducts.

-

Expected Ion: The primary ion of interest would be the protonated molecule of the free base trimer, [C₃H₉N₃O₃ + H]⁺, with an expected m/z of 136.07.

-

Fragmentation: Fragmentation might involve the loss of hydroxyl groups (-OH), water (-H₂O), or cleavage of the triazine ring.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 amu).

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. For this compound, this technique would confirm:

-

The cyclic hexahydro-1,3,5-triazine core.

-

The presence and location of the three N-hydroxy substituents.

-

The chair conformation of the triazine ring, which is the expected low-energy conformation for such systems.[15]

-

The location of the chloride counter-ion and the protonation sites.

Section 4: Safety and Handling

This compound is a chemical that requires careful handling. All procedures should be performed in a well-ventilated fume hood.[8][16][17][18]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[16] Avoid contact with skin and eyes.[16]

-

Hazards: The compound is classified as a skin, eye, and respiratory irritant.[18] Avoid inhalation of dust.[8][17]

-

Handling: Wash hands thoroughly after handling.[8][18] Avoid dust generation.[8][16]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[8][16][18] The material can be hygroscopic.[7]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[16][18]

-

Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.[8][16][17]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8][16]

-

Conclusion

This guide has detailed a robust and high-yield synthesis for this compound and outlined a comprehensive analytical strategy for its characterization. The provided protocols and expert insights into the interpretation of analytical data serve as a valuable resource for scientists utilizing this versatile building block. By following the described synthetic procedures and safety precautions, researchers can reliably produce and handle this compound for applications in organic and medicinal chemistry.

References

- Vertex AI Search. (2012).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Formaldoxime hydrochloride, 99% (titr.).

- ECHEMI. (n.d.). This compound 62479-72-5.

- BenchChem. (2025). Spectroscopic data of formaldoxime including NMR, IR, and UV-Vis.

- Fisher Scientific. (2024). SAFETY DATA SHEET - this compound.

- Pujado, P. R. (1987). U.S. Patent No. 4,680,394A - Method of preparing formaldoxime trimer.

- Sigma-Aldrich. (n.d.). Formaldoxime trimer 62479-72-5.

- Wikipedia. (2023). Formaldoxime.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.

- CymitQuimica. (2022). Safety Data Sheet - FORMALDOXIME HCL.

- SLS Ireland. (n.d.). Formaldoxime trimer hydrochlor | 238481-10G | SIGMA-ALDRICH.

- ChemicalBook. (n.d.). 1,3,5-TRIMETHYLHEXAHYDRO-1,3,5-TRIAZINE(108-74-7) 1H NMR spectrum.

- Smolecule. (n.d.). Buy this compound | 62479-72-5.

- Thermo Scientific Chemicals. (n.d.). This compound, 95% 10 g.

- ResearchGate. (n.d.). Experimental IR spectra of the deprotonated FA trimer.

- Sigma-Aldrich. (n.d.). This compound 238481.

- ResearchGate. (n.d.). 1H NMR spectrum of 1,3,5-triethanolhexahydro-1,3,5-triazine (4).

- LookChem. (n.d.). Cas 62479-72-5,this compound.

- ChemicalBook. (n.d.). This compound(6286-29-9) IR2 spectrum.

- Guidechem. (n.d.). This compound 6286-29-9 wiki.

- Wikipedia. (2023). Hexahydro-1,3,5-triazine.

- SpectraBase. (2016). Hexahydro-1,3,5-triacryloyl-s-triazine - Optional[1H NMR] - Spectrum.

- ResearchGate. (n.d.). 1HNMR Spectrum of 1, 3, 5-Triethanolhexahydro-1, 3, 5-Triazine.

- ResearchGate. (n.d.). The IR spectra of trans- and cis- formaldoxime in harmonic approximations.

- ChemicalBook. (n.d.). 1,3,5-Triazine(290-87-9) 1H NMR spectrum.

- Google Patents. (1973). U.S. Patent No. 3,736,320A - Method of preparing hexahydro-1,3,5-triacyl-s-triazines.

- CORE. (n.d.). Crystal structure of hexahydro-l,3»5-tri (p-chloro-phenyl)-s-triazine.

Sources

- 1. Formaldoxime - Wikipedia [en.wikipedia.org]

- 2. Hexahydro-1,3,5-triazine - Wikipedia [en.wikipedia.org]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. Buy this compound | 62479-72-5 [smolecule.com]

- 5. lookchem.com [lookchem.com]

- 6. US4680394A - Method of preparing formaldoxime trimer - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound, 95% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. echemi.com [echemi.com]

- 11. benchchem.com [benchchem.com]

- 12. 1,3,5-TRIMETHYLHEXAHYDRO-1,3,5-TRIAZINE(108-74-7) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to Formdoxime Trimer Hydrochloride: Chemical Properties and Analysis

This guide provides a comprehensive technical overview of formdoxime trimer hydrochloride, a key reagent in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and detailed analytical methodologies for this compound. The narrative emphasizes the rationale behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Compound Identity and Physicochemical Properties

Formdoxime trimer hydrochloride, also known as 1,3,5-triazinane-1,3,5-triol hydrochloride, is the hydrochloride salt of the cyclic trimer of formaldoxime. There appears to be some ambiguity in the literature and commercial listings regarding its CAS number. The two most frequently encountered CAS numbers are 6286-29-9 and 62479-72-5 . While both are used to refer to formdoxime trimer hydrochloride, 6286-29-9 is often associated with the specific hydrochloride salt (C₃H₁₀ClN₃O₃), whereas 62479-72-5 may refer to the free base or a hydrochloride with an unspecified stoichiometry (C₃H₉N₃O₃ · xHCl)[1][2][3]. For the purpose of this guide, we will consider the properties associated with the defined hydrochloride salt.

The compound typically presents as a white to cream-colored crystalline solid or powder[4][5][6]. It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, a critical consideration for storage and handling[2][7].

Table 1: Key Physicochemical Properties of Formdoxime Trimer Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | 1,3,5-triazinane-1,3,5-triol hydrochloride | [3][4] |

| Molecular Formula | C₃H₁₀ClN₃O₃ | [2][3][4][7] |

| Molecular Weight | 171.58 g/mol | [3][7][8] |

| Appearance | White to cream crystals or powder | [4][5][6] |

| Melting Point | ~128-129°C (with decomposition) | [5][7] |

| Solubility | Soluble in water | [9] |

| Hygroscopicity | Hygroscopic | [2][7] |

Synthesis and Chemical Behavior: The Monomer-Trimer Equilibrium

Formdoxime trimer hydrochloride is synthesized from formaldoxime, which in turn is typically prepared from the reaction of formaldehyde with a hydroxylamine salt[10]. A crucial aspect of formdoxime chemistry is the equilibrium that exists between the monomer and the cyclic trimer in aqueous solutions.

The monomer, a liquid at room temperature, is favored in dilute solutions and at higher pH. As the concentration of the formaldoxime monomer increases to approximately 15-20% by weight, the equilibrium shifts towards the formation of the trimer, which then precipitates out of the solution[10]. This trimerization is favored at lower temperatures and longer reaction times[10]. The hydrochloride salt enhances the stability of the compound[9].

A patented method for producing the trimer involves steam stripping the formaldoxime monomer from the synthesis liquor and allowing the trimer to form separately. This process yields a product free from inorganic salts[10].

Below is a diagram illustrating the monomer-trimer equilibrium.

Caption: Monomer-trimer equilibrium of formdoxime.

Analytical Methodologies: A Comprehensive Approach

A robust analytical strategy is essential for ensuring the quality and purity of formdoxime trimer hydrochloride. This section outlines a multi-faceted approach, combining spectroscopic and chromatographic techniques.

Identification and Structural Confirmation

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a rapid and reliable technique for the identification of formdoxime trimer hydrochloride. The presence of characteristic absorption bands confirms the compound's identity and functional groups.

-

Experimental Protocol:

-

Expected Spectral Features:

-

Broad O-H stretching vibrations from the hydroxyl groups.

-

N-H stretching vibrations from the hydrochloride salt.

-

C-H stretching vibrations.

-

C-N and N-O stretching vibrations characteristic of the triazine ring and oxime functionalities.

-

Purity and Assay Determination

A combination of titration and High-Performance Liquid Chromatography (HPLC) is recommended for a comprehensive assessment of purity and for the assay of formdoxime trimer hydrochloride.

Argentometric Titration for Chloride Content

This classical titration method provides a straightforward and accurate determination of the chloride content, which can be used to calculate the assay of the hydrochloride salt.

-

Experimental Protocol:

-

Accurately weigh a sample of formdoxime trimer hydrochloride and dissolve it in deionized water.

-

Add a few drops of potassium chromate indicator.

-

Titrate with a standardized solution of silver nitrate (AgNO₃) until the appearance of a persistent red-brown precipitate of silver chromate.

-

Calculate the percentage of chloride in the sample and subsequently the assay of formdoxime trimer hydrochloride. Commercial specifications often cite an assay of ≥94.0 to ≤106.0% based on chloride titration[4][6].

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While specific HPLC methods for formdoxime trimer hydrochloride are not widely published, a robust method can be developed based on the principles of analyzing polar, water-soluble compounds. This technique is invaluable for separating the trimer from potential impurities, including the monomer and degradation products.

-

Proposed HPLC Method Parameters:

-

Column: A polar-modified C18 column (e.g., C18 AQ) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column would be suitable for retaining this polar analyte.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer at a controlled pH) and a polar organic solvent like acetonitrile or methanol[12][13].

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is likely to be effective, as the molecule lacks a strong chromophore.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

-

Method Validation: The developed HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness[12].

The following diagram outlines a proposed analytical workflow for the quality control of formdoxime trimer hydrochloride.

Caption: Proposed analytical workflow for quality control.

Water Content Determination

Given its hygroscopic nature, determining the water content is crucial for accurate assay calculation and for ensuring the stability of the material.

Karl Fischer Titration

This is the gold standard for water content determination.

-

Experimental Protocol:

-

Use a volumetric or coulometric Karl Fischer titrator.

-

Accurately weigh the sample and introduce it into the titration vessel containing a suitable solvent (e.g., methanol).

-

Titrate with the Karl Fischer reagent until the endpoint is reached.

-

The water content is then calculated. A typical specification for water content is ≤2.5%[4][6].

-

Safety and Handling

Formdoxime trimer hydrochloride is classified as a hazardous substance. It is fatal if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation[7][14]. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

Formdoxime trimer hydrochloride is a valuable synthetic reagent with a chemistry dominated by the monomer-trimer equilibrium. A thorough understanding of its physicochemical properties is essential for its proper handling and application. The analytical methodologies outlined in this guide, including FTIR for identification, argentometric titration for assay, HPLC for purity, and Karl Fischer titration for water content, provide a robust framework for the quality control of this compound, ensuring its suitability for research and development applications.

References

-

PubChem. Formaldoxime Trimer Hydrochloride. National Institutes of Health. [Link]

-

SpectraBase. This compound. [Link]

-

SLS Ireland. Formaldoxime trimer hydrochlor. [Link]

- Google Patents. US4680394A - Method of preparing formaldoxime trimer.

-

Fisher Scientific. This compound, 95% 10 g. [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

ResearchGate. (PDF) Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. [Link]

-

MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

Sources

- 1. Formaldoxime trimer 62479-72-5 [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C3H10ClN3O3 | CID 15919123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. B25063.09 [thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. This compound, 95% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound, 95% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound | 6286-29-9 [chemicalbook.com]

- 9. Buy this compound | 62479-72-5 [smolecule.com]

- 10. US4680394A - Method of preparing formaldoxime trimer - Google Patents [patents.google.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. This compound, 95% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Spectroscopic Characterization of Formaldoxime Trimer Hydrochloride (CAS 6286-29-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Formaldoxime Trimer Hydrochloride (CAS 6286-29-9). As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles and practical considerations for the spectroscopic analysis of this compound. Given the limited availability of public domain spectra, this guide combines documented experimental data with theoretically predicted spectroscopic characteristics to provide a robust resource for researchers.

Compound Identification and Structure

The CAS number 6286-29-9 definitively corresponds to This compound . It is crucial to distinguish this from other compounds that may be erroneously associated with this CAS number in some databases.

-

Systematic Name: 1,3,5-triazinane-1,3,5-triol hydrochloride

-

Molecular Formula: C₃H₁₀ClN₃O₃

-

Molecular Weight: 171.58 g/mol [1]

-

Structure: The core of the molecule is a saturated six-membered ring composed of alternating nitrogen and carbon atoms (a 1,3,5-triazinane). Each nitrogen atom is substituted with a hydroxyl (-OH) group. The hydrochloride salt form suggests that one or more of the nitrogen atoms are protonated.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While publicly accessible spectra are limited, the structural features of this compound allow for a clear prediction of its key IR absorptions. Supplier data confirms the existence of reference spectra for identity confirmation[2].

Expected IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H Stretch | 3200-3600 | Strong, Broad | The presence of three hydroxyl groups will lead to a prominent broad absorption band due to intermolecular hydrogen bonding. |

| N-H Stretch (protonated amine) | 2800-3200 | Medium-Strong, Broad | As a hydrochloride salt, protonated nitrogen atoms in the ring will exhibit characteristic broad stretching vibrations. |

| C-H Stretch | 2850-3000 | Medium | The methylene (-CH₂-) groups in the saturated triazinane ring will show typical alkane C-H stretching absorptions. |

| O-H Bend | 1350-1450 | Medium | Bending vibrations of the hydroxyl groups are expected in this region. |

| C-N Stretch | 1000-1250 | Medium-Strong | The carbon-nitrogen single bonds within the triazinane ring will produce characteristic stretching vibrations. |

Experimental Protocol for IR Spectroscopy (ATR-FTIR):

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound.

Caption: ATR-FTIR experimental workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: No public experimental NMR data for this compound was found. The following sections are based on theoretical predictions from its known structure.

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.0 - 5.0 | Singlet | 6H | -CH₂- | The methylene protons are in an environment between two nitrogen atoms, which is deshielding. The exact shift can be influenced by the solvent and the protonation state. A single peak is expected due to symmetry. |

| Broad, exchangeable peak(s) | Singlet (broad) | 4H | -OH, -NH⁺ | The hydroxyl and protonated amine protons are acidic and will likely exchange with each other and with any trace water in the deuterated solvent. This typically results in one or more broad signals. |

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum is also predicted to be very simple.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~60 - 80 | -CH₂- | The carbon atoms of the methylene groups are situated between two electronegative nitrogen atoms, leading to a downfield shift into this range. |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-150 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Caption: General NMR experimental workflow.

Mass Spectrometry (MS)

Disclaimer: No public experimental mass spectrometry data for this compound was found. The following is based on theoretical predictions.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum (Electrospray Ionization - ESI):

Electrospray ionization is a soft ionization technique suitable for polar and thermally labile molecules like this one.

| Predicted m/z | Assignment | Rationale |

| 136.07 | [M+H]⁺ (where M is the free base) | The most likely observation in positive ion mode would be the protonated free base (C₃H₉N₃O₃). The molecular weight of the free base is 135.12 g/mol . |

| 158.05 | [M+Na]⁺ (where M is the free base) | Adducts with sodium ions are common in ESI-MS and can help confirm the molecular weight of the free base. |

| < 136 | Fragment ions | Fragmentation could occur through the loss of hydroxyl groups (-17 Da) or cleavage of the triazinane ring, though extensive fragmentation is less common with ESI. |

Experimental Protocol for Mass Spectrometry (LC-MS with ESI):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, possibly with a small amount of formic acid to promote ionization.

-

Liquid Chromatography (LC) (Optional but Recommended): Inject the sample into an LC system to separate it from any impurities before it enters the mass spectrometer. A reverse-phase C18 column is often a good starting point.

-

Mass Spectrometry (MS) Analysis:

-

The eluent from the LC is directed into the ESI source of the mass spectrometer.

-

Set the mass spectrometer to scan in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions or adducts.

Caption: LC-MS experimental workflow.

References

-

SpectraBase. This compound. [Link]

Sources

Stability of formaldoxime trimer hydrochloride in aqueous solutions

An In-depth Technical Guide to the Aqueous Stability of Formaldoxime Trimer Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formaldoxime, the simplest oxime, is a versatile chemical reagent whose utility is often complicated by its inherent instability. In its pure liquid form, it readily polymerizes into a cyclic trimer.[1][2] The hydrochloride salt of this trimer offers significantly enhanced stability, making it the preferred form for storage and for the preparation of aqueous solutions.[2][3] However, even in its salified trimer form, its stability in aqueous environments is not absolute and is governed by a complex interplay of chemical equilibria and degradation pathways. This guide provides a comprehensive technical overview of the factors influencing the stability of this compound in aqueous solutions. It details the critical trimer-monomer equilibrium, explores potential degradation pathways, and presents a robust, self-validating experimental workflow for quantitatively assessing its stability. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to ensure the integrity and consistency of formaldoxime-based reagents in their experimental and developmental work.

The Fundamental Chemistry of Formaldoxime and Its Trimer

Formaldoxime (H₂C=NOH) is the oxime of formaldehyde, synthesized through the reaction of formaldehyde with hydroxylamine.[3][4] As a pure, colorless liquid, the monomer is highly prone to spontaneous polymerization into its cyclic trimer, a white, crystalline solid (1,3,5-trihydroxy-1,3,5-triazinane).[2] To circumvent this instability, the trimer is often prepared and stored as its hydrochloride salt (C₃H₉N₃O₃ · xHCl).[5][6] This salt is a stable, crystalline solid that is more suitable for long-term storage and serves as a convenient precursor for generating aqueous solutions of formaldoxime.[2]

Caption: Simplified Hydrolytic Degradation Pathway of Formaldoxime.

This degradation is particularly problematic as it not only reduces the concentration of the active reagent but also introduces formaldehyde and hydroxylamine into the system, which could interfere with subsequent analytical or synthetic processes.

A Protocol for Quantitative Stability Assessment

To ensure the reliability of experimental data, it is imperative to work with solutions of known concentration and stability. The following section outlines a comprehensive, self-validating approach to quantify the stability of this compound in an aqueous solution.

Experimental Design: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and to establish a stability-indicating analytical method.

Objective: To intentionally degrade the formaldoxime solution under various stress conditions to produce its potential degradation products.

Protocol:

-

Prepare a Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade water to prepare a 1.0 mg/mL stock solution.

-

Establish Stress Conditions: Aliquot the stock solution into separate, amber glass vials for each stress condition.

-

Acid Hydrolysis: Add 1 M hydrochloric acid to achieve a final HCl concentration of 0.1 M.

-

Base Hydrolysis: Add 1 M sodium hydroxide to achieve a final NaOH concentration of 0.1 M.

-

Oxidative Degradation: Add 30% hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.

-

Thermal Degradation: Heat the vial at 60°C in a water bath.

-

Photodegradation: Expose the solution to direct UV light.

-

-

Incubation: Incubate all samples for a predetermined period (e.g., 24 hours), alongside a control sample stored at 2-8°C and protected from light.

-

Sample Analysis: After incubation, neutralize the acidic and basic samples and analyze all stressed samples, along with the control, using the HPLC method detailed below.

A Self-Validating, Stability-Indicating HPLC-UV Method

The cornerstone of a reliable stability study is an analytical method that can accurately quantify the parent compound while separating it from all potential degradation products and impurities. This is known as a stability-indicating method.

Rationale for HPLC-UV: High-Performance Liquid Chromatography (HPLC) offers the high resolving power needed to separate the components of a complex mixture. UV detection is suitable as the C=N bond in the formaldoxime monomer acts as a chromophore. [7] Instrumentation and Conditions:

| Parameter | Specification | Rationale |

| HPLC System | Quaternary Pump, Autosampler, UV/Vis Detector | Standard equipment for robust chromatographic analysis. |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | Provides good retention and separation for small polar molecules. |

| Mobile Phase | Isocratic: 95% Water, 5% Acetonitrile (with 0.1% Formic Acid) | A simple mobile phase for consistent retention. Formic acid helps to control the pH and improve peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection | 210 nm | Wavelength for detecting the C=N chromophore. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

Method Validation (Self-Validation):

The analysis of the forced degradation samples is the key to validating the method's stability-indicating properties.

-

Specificity: The chromatograms of the stressed samples should show distinct peaks for the formaldoxime monomer and its degradation products, with no co-elution. The primary peak should decrease in the stressed samples compared to the control.

-

Peak Purity: Use a diode array detector to assess peak purity, ensuring that the main formaldoxime peak is spectrally homogeneous and not co-eluting with any degradants.

This process confirms that any decrease in the main peak's area is due to degradation and not analytical artifact, thereby creating a trustworthy, self-validating system.

Caption: Workflow for the Quantitative Stability Assessment of Formaldoxime.

Practical Recommendations for Laboratory Use

To ensure the integrity and reproducibility of experiments involving formaldoxime, the following best practices should be strictly adhered to:

-

Prepare Solutions Freshly: For critical applications, it is always best practice to prepare aqueous solutions of this compound fresh daily. [7]* Use High-Purity Reagents: Utilize HPLC-grade water and high-purity this compound to minimize contaminants that could catalyze degradation.

-

Storage: Store stock solutions in tightly sealed amber glass vials at 2-8°C. [1]Avoid plastic containers which may be permeable to oxygen or leach contaminants.

-

Degas Solvents: For highly sensitive applications, degassing the water prior to use can minimize dissolved oxygen and reduce the potential for oxidative degradation. [1]* Periodic Verification: If a solution must be stored, its concentration should be periodically verified using a validated analytical method, such as the HPLC procedure described herein.

Conclusion

While this compound is the most stable available form of this valuable reagent, its dissolution in water initiates a dynamic equilibrium that is sensitive to a host of environmental factors. A thorough understanding of the interplay between pH, temperature, concentration, and light is crucial for any scientist employing this compound. By implementing robust experimental designs, utilizing self-validating stability-indicating analytical methods, and adhering to best practices for solution preparation and storage, researchers can mitigate the risks associated with instability. This diligence ensures the generation of reliable, reproducible data, which is the bedrock of scientific advancement and successful drug development.

References

- BenchChem Technical Support Center. Improving the Stability of Formaldoxime Solutions for Laboratory Use.

- BenchChem Application Note. HPLC Analysis of Aldehydes via Formaldoxime Derivatization.

- Smolecule. Buy Formaldoxime | 75-17-2.

- BenchChem Technical Support Center. Formaldoxime Stabilization.

- Sigma-Aldrich. Formaldoxime trimer 62479-72-5.

- Allan Chemical Corporation. Top 5 Factors Affecting Chemical Stability.

- Fisher Scientific. This compound, 95%.

- SLS Ireland. Formaldoxime trimer hydrochlor | 238481-10G | SIGMA-ALDRICH.

- ResearchGate. Determination of formaldehyde in real samples | Download Table.

- Wikipedia. Formaldoxime.

- WUR Library. The routine determination of manganese with formaldoxime.

- BenchChem. Formaldoxime Reagent for Research Applications.

- Scribd. Various Factor Affecting Stability of Formulation.

- Hach. EZ2303 Total Manganese & Manganese (II) Analyser.

- Google Patents. US4680394A - Method of preparing formaldoxime trimer.

- ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan.

Sources

Formdoxime trimer hydrochloride mechanism of action in organic synthesis

An In-Depth Technical Guide to the Mechanism of Action of Formdoxime Trimer Hydrochloride in Organic Synthesis

Abstract

Formdoxime trimer hydrochloride serves as a stable, crystalline precursor to the highly reactive monomeric formaldoxime, a versatile C1 building block in modern organic synthesis. This guide elucidates the core mechanism of its action, focusing on the in situ generation of the monomer and its subsequent participation in key chemical transformations. We will explore its primary role as a nitrone equivalent in [3+2] cycloaddition reactions for the synthesis of isoxazolidines, a privileged scaffold in medicinal chemistry. Detailed experimental protocols, safety considerations, and the underlying principles of its reactivity are presented to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this valuable reagent.

Introduction: The Dual Nature of Formdoxime

Formaldoxime (H₂C=NOH) is the simplest oxime, derived from formaldehyde.[1] As a pure compound, it is a colorless, low-boiling liquid that is prone to polymerization into a cyclic trimer, particularly in its free base form.[1][2] This inherent instability makes the monomer difficult to handle and store. To overcome this limitation, formdoxime is most commonly supplied and utilized as its stable, solid hydrochloride salt of the cyclic trimer: formdoxime trimer hydrochloride .[2]

The trimeric form is a 1,3,5-trihydroxyhexahydro-1,3,5-triazine, stabilized by protonation with hydrochloric acid.[2][3] Its utility in organic synthesis stems not from the reactivity of the trimer itself, but from its ability to serve as a reliable source of the monomeric formaldoxime upon controlled decomposition.[2]

Physicochemical Properties

A summary of the key properties of formdoxime trimer hydrochloride is provided below.

| Property | Value | Reference |

| CAS Number | 6286-29-9 | [3][4][5][6][7] |

| Molecular Formula | C₃H₁₀ClN₃O₃ | [3][4][8] |

| Molecular Weight | 171.58 g/mol | [4][8] |

| Appearance | White to cream crystalline powder | [3] |

| IUPAC Name | 1,3,5-triazinane-1,3,5-triol hydrochloride | [3] |

| Synonyms | Formaldehyde oxime trimer hydrochloride, Triformoxime hydrochloride | [8] |

Core Mechanism: In Situ Generation of the Active Monomer

The central mechanism of action for formdoxime trimer hydrochloride is its function as a stable "carrier" for the active monomeric species. In solution, particularly upon neutralization, the trimer undergoes a reversible ring-opening and depolymerization to release three equivalents of monomeric formaldoxime.[2]

This equilibrium is crucial; it allows for the slow, controlled release of the reactive monomer into the reaction medium, minimizing undesired polymerization and side reactions. The presence of a base is often used to neutralize the hydrochloride, shifting the equilibrium towards the monomeric form and initiating the desired synthetic transformation.[2]

Caption: Equilibrium between the stable trimer and the reactive monomer.

Primary Application: [3+2] Cycloaddition for Isoxazolidine Synthesis

The most significant application of formdoxime trimer hydrochloride is in the synthesis of isoxazolidines.[9][10][11] Monomeric formaldoxime, generated in situ, functions as a nitrone, which is a classic 1,3-dipole. It readily participates in [3+2] cycloaddition reactions with alkenes (dipolarophiles) to construct the five-membered isoxazolidine heterocyclic ring system.

The mechanism proceeds as follows:

-

Depolymerization: The trimer releases monomeric formaldoxime.

-

Cycloaddition: The formaldoxime (nitrone) reacts with an alkene in a concerted, pericyclic reaction. The oxygen atom adds to one of the sp² carbons of the alkene, the carbon of the formaldoxime adds to the other sp² carbon, and the nitrogen completes the ring, forming two new C-O and C-C sigma bonds simultaneously.

This reaction is highly valuable as isoxazolidines are key structural motifs in many biologically active compounds and serve as versatile intermediates for the synthesis of γ-amino alcohols and other important functional groups.

Sources

- 1. Formaldoxime - Wikipedia [en.wikipedia.org]

- 2. publ.royalacademy.dk [publ.royalacademy.dk]

- 3. Formaldoxime trimer hydrochloride, 95% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Page loading... [wap.guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound CAS#: 6286-29-9 [m.chemicalbook.com]

- 7. This compound | 6286-29-9 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. lookchem.com [lookchem.com]

- 10. ホルムアルドキシム トリマー 塩酸塩 | Sigma-Aldrich [sigmaaldrich.com]

- 11. scientificlabs.ie [scientificlabs.ie]

An In-Depth Technical Guide to the Thermal Decomposition of Formaldoxime Trimer Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the thermal decomposition of formaldoxime trimer hydrochloride (C₃H₉N₃O₃·HCl), a compound of interest in synthetic chemistry and pharmaceutical development. This document delineates the anticipated thermal behavior, decomposition pathways, and resultant products, drawing upon established principles of thermal analysis and the known chemistry of analogous heterocyclic compounds. Detailed, field-proven experimental protocols for investigating this decomposition using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) are presented. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the thermal stability and potential hazards associated with this compound.

Introduction: Understanding this compound

Formaldoxime, the simplest oxime with the chemical formula H₂C=NOH, exhibits a propensity to trimerize, forming a six-membered hexahydro-1,3,5-triazine ring structure.[1] The hydrochloride salt of this trimer, 1,3,5-trihydroxy-1,3,5-triazinane hydrochloride, is a stable, solid material.[2] Its utility as a synthetic intermediate underscores the importance of a complete understanding of its physicochemical properties, particularly its response to thermal stress. Thermal decomposition is a critical parameter influencing the safe handling, storage, and application of chemical compounds. For this compound, an understanding of its decomposition is paramount for predicting its shelf-life, identifying potential incompatibilities, and ensuring safety during its use in chemical processes.

Postulated Thermal Decomposition Pathways

While specific experimental data on the thermal decomposition of this compound is not extensively reported in peer-reviewed literature, a scientifically robust decomposition pathway can be postulated based on the chemistry of related 1,3,5-triazinane structures and the inherent reactivity of the formaldoxime moiety.[3][4] The decomposition is likely to proceed through one or a combination of the following pathways:

-

Pathway A: Depolymerization to Monomer followed by Decomposition. The trimer is known to exist in equilibrium with the formaldoxime monomer in solution.[5] It is plausible that upon heating, the initial step is the thermal dissociation of the trimer back to three molecules of formaldoxime. The monomer then undergoes subsequent decomposition. The pyrolysis of formaldoxime monomer is known to yield hydrogen cyanide (HCN) and water (H₂O).[6]

-

Pathway B: Direct Ring Scission. Alternatively, the 1,3,5-triazinane ring could undergo direct fragmentation. This is a common decomposition mechanism for other substituted 1,3,5-triazines, such as 1,3,5-trinitro-1,3,5-triazinane (RDX).[3][4] This pathway would likely produce a complex mixture of smaller molecules.

-

Role of Hydrochloride: The presence of hydrochloride is expected to significantly influence the decomposition process. Upon heating, hydrogen chloride (HCl) gas may be liberated.[7] HCl can act as a catalyst, potentially lowering the decomposition temperature and altering the distribution of decomposition products.

Based on these considerations, a proposed overall decomposition scheme is presented below.

Caption: Proposed thermal decomposition pathways for this compound.

Anticipated Decomposition Products

Based on the postulated pathways, the thermal decomposition of this compound is expected to yield a mixture of gaseous products. Evolved Gas Analysis (EGA) techniques are essential for the definitive identification of these products.[7][8] The anticipated products include:

| Anticipated Product | Chemical Formula | Rationale |

| Hydrogen Chloride | HCl | Liberation from the hydrochloride salt. |

| Water | H₂O | A common product of organic decomposition and a known product of formaldoxime pyrolysis.[6] |

| Hydrogen Cyanide | HCN | A primary decomposition product of formaldoxime monomer.[6] |

| Carbon Monoxide | CO | Incomplete combustion of the organic structure. |

| Carbon Dioxide | CO₂ | Complete combustion of the organic structure. |

| Nitrogen Oxides | NOₓ | Oxidation of nitrogen atoms in the triazinane ring. |

| Formaldehyde | H₂CO | Potential intermediate from ring fragmentation. |

| Ammonia | NH₃ | Potential product from the reduction of nitrogen-containing fragments. |

Experimental Protocols for Thermal Analysis

A thorough investigation of the thermal decomposition of this compound necessitates a multi-technique approach. The following protocols are designed to provide a comprehensive understanding of the material's thermal stability and decomposition profile.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This provides quantitative information on decomposition temperatures and the mass of volatile products.

Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min. Running the experiment in both atmospheres can provide insights into the decomposition mechanism.

-

Temperature Program: Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

-

Data Analysis: Plot mass loss (%) versus temperature (°C). Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. This provides information on melting, crystallization, and decomposition enthalpies.

Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Integrate the peak areas to determine the enthalpy of these transitions (ΔH).

Evolved Gas Analysis (EGA) using TGA-MS/FTIR

Coupling the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) allows for the real-time identification of the gaseous products evolved during decomposition.[7][8][9]

Protocol:

-

Instrument: A TGA instrument coupled via a heated transfer line to an MS or FTIR spectrometer.

-

TGA Method: Follow the TGA protocol outlined in section 4.1.

-

MS Parameters (if applicable): Scan a mass-to-charge ratio (m/z) range of 10-200 amu. Monitor specific ions corresponding to the anticipated decomposition products (e.g., m/z 18 for H₂O, 27 for HCN, 44 for CO₂, 36/38 for HCl).

-

FTIR Parameters (if applicable): Continuously collect infrared spectra of the evolved gases in the range of 4000-650 cm⁻¹.

-

Data Analysis: Correlate the evolution of specific gases (ion currents from MS or absorbance from FTIR) with the mass loss events observed in the TGA data.

Caption: Experimental workflow for the comprehensive thermal analysis of this compound.

Expected Quantitative Data

The following table summarizes the expected, yet hypothetical, quantitative data from the thermal analysis of this compound, based on the behavior of similar compounds. Actual experimental results are required for definitive values.

| Parameter | Technique | Anticipated Value/Observation | Interpretation |

| Tonset | TGA | 150 - 200 °C | Onset of significant thermal decomposition. |

| Mass Loss (Step 1) | TGA | ~21% | Corresponds to the loss of HCl. |

| Mass Loss (Step 2) | TGA | >70% | Decomposition of the organic trimer structure. |

| Residue at 600 °C | TGA | <5% | Indicates nearly complete volatilization of the compound. |

| Melting Point | DSC | Not well-defined, likely decomposes before or during melting. | Common for compounds that are not thermally stable. |

| Decomposition Enthalpy (ΔHdecomp) | DSC | Strongly exothermic | The decomposition process releases a significant amount of energy. |

Conclusion and Safety Implications

The thermal decomposition of this compound is a complex process that likely involves depolymerization, ring scission, and the evolution of toxic and corrosive gases, including hydrogen cyanide and hydrogen chloride. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of its thermal stability.

A thorough understanding of the decomposition onset temperature, the energy released, and the identity of the evolved gases is critical for:

-

Hazard Assessment: The potential for exothermic decomposition and the release of toxic gases necessitates appropriate handling procedures, including adequate ventilation and personal protective equipment.

-

Process Safety: In a drug development or manufacturing setting, this data is crucial for defining safe operating temperatures and preventing runaway reactions.

-

Material Compatibility: Knowledge of the decomposition products can help in selecting appropriate materials for reactors and storage containers to avoid corrosion.

This guide provides the foundational knowledge and experimental strategies for scientists and researchers to safely handle and utilize this compound in their work.

References

-

Evolved gas analysis. (2023, September 26). In Wikipedia. [Link]

-

Wikipedia contributors. (2023, November 13). Formaldoxime. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Thermogravimetric Analysis and Biological Evaluation Of 1, 3, 5 Trizines Derivatives with Substitutued Amines. (2023). International Journal for Innovative Research in Technology, 10(3), 2349-6002. [Link]

-

Mettler-Toledo. (n.d.). Evolved Gas Analysis Guide. Retrieved from [Link]

-

Thermal behavior of 1,3,5-trinitroso-1,3,5-triazinane and its melt-castable mixtures with cyclic nitramines. (2015). Journal of Thermal Analysis and Calorimetry, 122(1), 267–274. [Link]

-

Vyazovkin, S. (2022). On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR. Polymers, 14(12), 2362. [Link]

-

Investigation on the Stability of Derivative Melam from Melamine Pyrolysis under High Pressure. (2021). Crystals, 11(11), 1358. [Link]

-

Hydroxylamine. (2024, January 2). In Wikipedia. [Link]

-

Singh, S. K., Zhu, C., Vuppuluri, V., Son, S. F., & Kaiser, R. I. (2020). Investigating the Photochemical Decomposition of Solid 1,3,5-Trinitro-1,3,5-triazinane (RDX). The Journal of Physical Chemistry A, 124(35), 7049–7063. [Link]

-

Singh, S. K., Zhu, C., Vuppuluri, V., Son, S. F., & Kaiser, R. I. (2019). Probing the Reaction Mechanisms Involved in the Decomposition of Solid 1,3,5-Trinitro-1,3,5-triazinane by Energetic Electrons. The Journal of Physical Chemistry A, 123(47), 10215–10232. [Link]

-

Thermal Behavior of 1, 3, 5-Trinitroso-1, 3, 5-triazinane and Its Melt-castable Mixtures with Cyclic Nitramines. (2015). Journal of Thermal Analysis and Calorimetry, 122(1), 267-274. [Link]

-

Recent development and future perspectives for the electrosynthesis of hydroxylamine and its derivatives. (2023). Chemical Society Reviews, 52(19), 6569-6601. [Link]

-

Cosgrove, J. D., & Owen, A. J. (1967). THE THERMAL DECOMPOSITION OF 1,3,5-TRINITROHEXAHYDRO-1,3,5-TRIAZINE (RDX). EXPLOSIVES RESEARCH AND DEVELOPMENT ESTABLISHMENT WALTHAM ABBEY (ENGLAND). [Link]

-

PubChem. (n.d.). N2,N4,N6-Trihydroxy-1,3,5-triazine-2,4,6-triamine. Retrieved from [Link]

-

Investigation on the Stability of Derivative Melam from Melamine Pyrolysis under High Pressure. (2021). Crystals, 11(11), 1358. [Link]

-

Politzer, P., & Seminario, J. M. (2005). Reaction Mechanism of 1,3,5-Trinitro-s-triazine (RDX) Deciphered by Density Functional Theory. The Journal of Physical Chemistry A, 109(15), 3487–3493. [Link]

-

Mateo, C. M., Nesprias, K., Cañizo, A. I., & Eyler, N. (2007). Thermal decomposition of trioxanes in solution of 1,4-dioxane. IDECEFYN, 13, 43-44. [Link]

-

PubChem. (n.d.). 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione. Retrieved from [Link]

-

Differential scanning calorimetry and scanning thermal microscopy analysis of pharmaceutical materials. (2002). International Journal of Pharmaceutics, 247(1-2), 87-93. [Link]

- O'Lenick, Jr., A. J. (1987). U.S. Patent No. 4,680,394. Washington, DC: U.S.

-

Thermal decomposition of n-hexane in organic Rankine cycle: a study combined ReaxFF reactive molecular dynamic and density functional theory. (2022). Frontiers in Chemistry, 10, 969476. [Link]

-

ChemInform Abstract: Thermal Unimolecular Decomposition of 1,3,5-Trioxane: Comparison of Theory and Experiment. (2010). ChemInform, 27(31). [Link]

-

Integrated Cascade Catalysts for Electrochemical Nitrate Reduction to Ammonia. (2023). Journal of the American Chemical Society, 145(1), 350–359. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. measurlabs.com [measurlabs.com]

- 3. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 4. Probing the Reaction Mechanisms Involved in the Decomposition of Solid 1,3,5-Trinitro-1,3,5-triazinane by Energetic Electrons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US4680394A - Method of preparing formaldoxime trimer - Google Patents [patents.google.com]

- 6. idecefyn.com.ar [idecefyn.com.ar]

- 7. mt.com [mt.com]

- 8. Evolved gas analysis - Wikipedia [en.wikipedia.org]

- 9. On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Formdoxime Monomer-Trimer Equilibrium Studies

Introduction: The Dynamic Nature of Formdoxime

Formdoxime (CH₂NOH), the simplest of the oximes, is a versatile and reactive molecule with applications in organic synthesis and analytical chemistry.[1][2] However, its utility is intrinsically linked to a dynamic chemical equilibrium that governs its molecular state. In its pure form, formdoxime is a colorless liquid that is inherently unstable, readily polymerizing into a more stable, cyclic trimer (1,3,5-trihydroxy-1,3,5-triazinane).[3] This trimerization is a reversible process, and in solution, an equilibrium between the monomeric and trimeric forms is established.[4] For researchers, scientists, and drug development professionals, a thorough understanding of this equilibrium is paramount for controlling reaction stoichiometry, ensuring analytical accuracy, and maintaining the stability of stock solutions.

This in-depth technical guide provides a comprehensive overview of the formdoxime monomer-trimer equilibrium. We will delve into the physicochemical properties of both species, the factors influencing their interconversion, and detailed, field-proven methodologies for the qualitative and quantitative study of this equilibrium. The protocols described herein are designed as self-validating systems, with an emphasis on the causality behind experimental choices to ensure robust and reproducible results.

Physicochemical Properties and Equilibrium Dynamics

The monomer-trimer equilibrium of formdoxime is a delicate balance influenced by several key factors. The monomer is favored in dilute solutions and at higher pH, while the trimer is more prevalent at higher concentrations (typically above 15-20 wt%) and lower temperatures.[5] The stability of formdoxime is also significantly enhanced in aqueous solutions or as its hydrochloride salt, which exists as the trimer in the solid state.[1][3]

| Property | Formdoxime Monomer | Formdoxime Trimer |

| Molecular Formula | CH₃NO | C₃H₉N₃O₃ |

| Molar Mass | 45.04 g/mol [3] | 135.12 g/mol |

| Appearance | Colorless liquid[3] | White crystalline solid[5] |

| Key Functional Group | C=N-OH (Oxime)[2] | Hexahydro-1,3,5-triazine ring[4] |

| Solubility | Soluble in water and polar organic solvents like alcohols.[6] | Soluble in water, ethylene glycol, DMF.[4] |

The equilibrium can be represented as follows:

3 (H₂C=NOH) ⇌ (CH₂NOH)₃

-

Caption: The reversible equilibrium between three molecules of formdoxime monomer and one molecule of the cyclic formdoxime trimer.

-

Caption: Factors influencing the formdoxime monomer-trimer equilibrium.

Analytical Methodologies for Equilibrium Studies

Quantitative ¹H NMR Spectroscopy

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for this investigation as it allows for the direct observation and quantification of both the monomer and trimer in solution without disturbing the equilibrium. The principle of quantitative NMR (qNMR) relies on the fact that the integrated area of a signal is directly proportional to the number of nuclei giving rise to that signal.[7][8] By using a long relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time of any proton in the sample), we ensure that all protons are fully relaxed before the next pulse, making the signal integrals directly comparable.

Protocol for Quantitative ¹H NMR Analysis:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of formdoxime trimer hydrochloride and dissolve it in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. The choice of solvent is critical; D₂O is excellent for mimicking aqueous reaction conditions, while DMSO-d₆ can be used if solubility is an issue.

-

Add a known quantity of an internal standard with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dioxane).

-

-

Instrument Setup & Data Acquisition:

-

Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the monomer, trimer, and internal standard.

-

Monomer: Expect two doublets for the diastereotopic CH₂ protons (around δ 6.5-7.1 ppm in CDCl₃) and a broad singlet for the OH proton.[4] In D₂O, the OH proton will exchange and not be visible.

-

Trimer: Expect a singlet for the six CH₂ protons and a singlet for the three OH protons due to the molecule's symmetry.

-

-

Set up a quantitative experiment. A long relaxation delay (e.g., D1 = 30 seconds) is crucial for accurate integration. The number of scans should be sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

-

-

Data Processing and Analysis:

-

Process the spectrum with a zero-filling and a small line-broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shapes.

-

Carefully phase and baseline-correct the spectrum.

-

Integrate the signals corresponding to the monomer, trimer, and the internal standard.

-

Calculate the molar concentrations of the monomer ([M]) and trimer ([T]) at equilibrium using the following relationship:

-

Concentration = (Integral of Analyte / Number of Protons) / (Integral of Standard / Number of Protons of Standard) * Concentration of Standard

-

-

-

Equilibrium Constant (Keq) Calculation:

-

Calculate the equilibrium constant using the determined molar concentrations:

-

Keq = [T] / [M]³

-

-

-

Caption: Workflow for Keq determination using quantitative ¹H NMR.

UV-Visible Spectrophotometry

Expertise & Experience: UV-Vis spectrophotometry offers a sensitive and accessible method for studying equilibrium kinetics and determining the equilibrium constant.[9] The method's effectiveness hinges on a difference in the molar absorptivity (ε) of the monomer and trimer at a specific wavelength. The formdoxime monomer contains a C=N chromophore, which is expected to have a distinct n → π* and π → π* electronic transition in the UV region, whereas the trimer, lacking this double bond, should have negligible absorbance at the same wavelength.[6] This difference allows us to monitor the concentration of the monomer selectively.

Protocol for UV-Vis Spectrophotometric Analysis:

-

Wavelength Selection:

-

Acquire full UV-Vis spectra (e.g., 200-400 nm) of a dilute solution of formdoxime (prepared from the trimer to ensure the presence of the monomer) and the solvent blank.

-

Identify the wavelength of maximum absorbance (λmax) for the formdoxime monomer. This will be the analytical wavelength used for all subsequent measurements.

-

-

Preparation of a Calibration Curve (Beer's Law Plot):

-

Prepare a series of standard solutions of varying, known total formdoxime concentrations.

-

To ensure nearly complete conversion to the monomer for the calibration curve, these standards should be highly dilute.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot Absorbance vs. Concentration. The slope of the resulting line will be the molar absorptivity (ε) of the monomer, according to the Beer-Lambert Law (A = εbc).[10]

-

-

Equilibrium Measurements:

-

Prepare a new set of solutions with higher initial concentrations of formdoxime trimer, where the equilibrium will be significant.

-

Allow these solutions to reach equilibrium (this can be monitored by observing the absorbance until it becomes constant over time).

-

Measure the absorbance of each equilibrated solution at λmax.

-

-

Data Analysis and Keq Calculation:

-

Using the measured absorbance and the molar absorptivity (ε) from the calibration curve, calculate the equilibrium concentration of the monomer ([M]eq) in each solution: [M]eq = A / (ε * b) (where b is the path length of the cuvette, typically 1 cm).

-

Calculate the equilibrium concentration of the trimer ([T]eq) based on the initial total concentration ([Total]) and the equilibrium monomer concentration: [T]eq = ([Total] - [M]eq) / 3 .

-

Calculate Keq for each solution: Keq = [T]eq / [M]eq³ . The values should be consistent across the different concentrations.

-

Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)

Expertise & Experience: SE-HPLC is a powerful technique for separating molecules based on their hydrodynamic volume in solution.[11] It is an ideal method for physically separating the larger trimer from the smaller monomer. In a typical SE-HPLC setup, larger molecules have a shorter path through the column's porous beads and therefore elute first.[12] This allows for the determination of the relative amounts of each species at equilibrium.

Protocol for SE-HPLC Analysis:

-

Method Development:

-

Select a size-exclusion column with a pore size appropriate for separating small molecules in the range of ~45 Da (monomer) to ~135 Da (trimer).

-

The mobile phase should be a solvent in which both the monomer and trimer are stable and soluble, and which is compatible with the HPLC system (e.g., an aqueous buffer).

-

Optimize the flow rate to achieve good resolution between the two peaks in a reasonable analysis time.

-

-

Peak Identification and Calibration:

-

Inject a freshly prepared, concentrated solution of formdoxime. The first, earlier eluting peak will correspond to the trimer, and the second, later eluting peak will be the monomer.

-

To confirm peak identities, one could collect fractions of each peak and analyze them by NMR.

-

Perform a series of injections with known concentrations to establish a calibration curve (Peak Area vs. Concentration) for both the monomer and the trimer, if pure standards are available. If not, relative quantification based on peak area percentages can be performed, assuming similar detector response factors.

-

-

Equilibrium Analysis:

-

Prepare solutions of formdoxime at various concentrations and allow them to reach equilibrium.

-

Inject a known volume of each equilibrated solution into the HPLC system.

-

Integrate the peak areas for the monomer and trimer.

-

-

Keq Calculation:

-

Convert the peak areas to molar concentrations using the calibration curves.

-

Calculate the equilibrium constant Keq as previously described: Keq = [Trimer] / [Monomer]³ .

-

Computational Chemistry as a Complementary Tool